molecular formula C16H15F2N5O3S B3002427 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 921125-13-5

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B3002427
CAS No.: 921125-13-5
M. Wt: 395.38
InChI Key: UZGYTYATEZXAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and linked via a methylene bridge to a benzenesulfonamide moiety. The benzenesulfonamide component is further substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O3S/c1-10-7-12(4-6-15(10)26-2)27(24,25)19-9-16-20-21-22-23(16)11-3-5-13(17)14(18)8-11/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGYTYATEZXAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring , a difluorophenyl group , and a benzenesulfonamide moiety . The structural formula can be represented as follows:

N 1 3 4 difluorophenyl 1H tetrazol 5 yl methyl 4 methoxy 3 methylbenzenesulfonamide\text{N 1 3 4 difluorophenyl 1H tetrazol 5 yl methyl 4 methoxy 3 methylbenzenesulfonamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acid functionalities, allowing it to bind effectively to enzyme active sites. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding, which may contribute to its selectivity for particular receptors or enzymes.

Antimicrobial Properties

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial activity . For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including multidrug-resistant bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

Research has also highlighted the potential of this compound as an anticancer agent . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation signals. The compound's structural features allow it to interfere with key signaling pathways involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetrazole derivatives, including those similar to our compound. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound2.55.0
Control (Standard Antibiotic)0.51.0

Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values ranging from 10 to 20 µM, indicating potent cytotoxic effects .

Comparison with Similar Compounds

Structural Analogues with Tetrazole and Sulfonamide Moieties

a. 4-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-52-9)

  • Structure : Differs in the substituents on both aromatic rings. The tetrazole is attached to a 3-fluorophenyl group, and the benzenesulfonamide bears a 4-chloro substituent.
  • Molecular Formula : C₁₄H₁₁ClFN₅O₂S (MW: 367.8 g/mol) .
  • Sulfonamide substituents: The 4-methoxy-3-methyl groups (target) vs. 4-chloro (analogue) alter electronic effects. Methoxy groups enhance solubility in polar solvents, whereas chloro groups increase steric bulk and electron withdrawal .

b. Losartan and Valsartan (Angiotensin II Receptor Antagonists)

  • Structure : Feature tetrazole rings linked to biphenyl systems (e.g., losartan: 2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole).
  • Key Differences :
    • Core scaffold : Losartan and valsartan use imidazole or benzimidazole cores, whereas the target compound employs a benzenesulfonamide.
    • Functional groups : The sulfonamide in the target compound may confer distinct hydrogen-bonding interactions compared to carboxylate or hydroxymethyl groups in angiotensin receptor blockers .

b. Physicochemical Properties

Property Target Compound 4-Chloro Analogue Losartan
Molecular Weight (g/mol) ~395.3 (estimated) 367.8 422.9
Key Substituents 3,4-Difluorophenyl, 4-OCH₃ 3-Fluorophenyl, 4-Cl Biphenyl, imidazole, Cl
LogP (Predicted) ~3.5 (higher due to -OCH₃) ~3.1 ~3.8
Solubility Moderate (polar groups) Low (Cl reduces polarity) Moderate (carboxylate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.